molecular formula C13H13F2N3O3 B3013865 4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile CAS No. 2196062-07-2

4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile

Cat. No.: B3013865
CAS No.: 2196062-07-2
M. Wt: 297.262
InChI Key: AJFQXZDDZKXUIS-UHFFFAOYSA-N
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Description

4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile is a synthetic organic compound with the molecular formula C13H13F2N3O3 and a molecular weight of 297.262. This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group, a morpholine ring, and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2,2-difluoroethanol, is reacted with pyridine-4-carboxylic acid under dehydrating conditions to form 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid.

    Coupling with Morpholine: The intermediate is then coupled with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholine derivative.

    Introduction of the Carbonitrile Group: Finally, the morpholine derivative is treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group enhances its binding affinity and specificity, while the morpholine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]piperidine-3-carbonitrile
  • 4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]pyrrolidine-3-carbonitrile

Uniqueness

4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The difluoroethoxy group also enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[2-(2,2-difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3/c14-11(15)8-21-12-5-9(1-2-17-12)13(19)18-3-4-20-7-10(18)6-16/h1-2,5,10-11H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFQXZDDZKXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=NC=C2)OCC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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